aa-dCTP
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Overview
Description
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate, commonly referred to as aa-dCTP, is an analogue of deoxycytidine triphosphate. This compound is characterized by the substitution of the heterocyclic nucleobase at position 5 with a lipophilic 3-(2-azidoacetyl)aminoallyl moiety . It is primarily used as a molecular tool in various biochemical applications, particularly in click chemistry techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of azide-containing reagents and specific catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate undergoes various chemical reactions, including:
Click Chemistry Reactions: This compound is suitable for copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) and copper(I)-free strain-promoted alkyne-azide click chemistry (SPAAC) with strained alkynes.
Polymerase Reactions: It can replace natural deoxycytidine triphosphate in polymerase reactions, resulting in functionalized DNA.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized DNA and various biomolecules labeled with reporter groups .
Scientific Research Applications
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate involves its incorporation into DNA during polymerase reactions. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine Triphosphate (dCTP): The natural counterpart of aa-dCTP, used in DNA synthesis.
Biotin-16-AA-dCTP: A biotinylated analogue used for labeling and detection in various assays.
Gemcitabine Triphosphate (dFdCTP): An analogue used in cancer treatment, incorporated into DNA to inhibit DNA synthesis.
Uniqueness
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate is unique due to its azidoacetyl group, which allows for versatile modifications using click chemistry. This feature distinguishes it from other nucleoside triphosphates and makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C12H21N4O13P3 |
---|---|
Molecular Weight |
522.24 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
DRQXOMFZMHCLBF-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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